molecular formula C19H21N5O2 B11265276 2-(4-ethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

2-(4-ethylphenyl)-5-[2-oxo-2-(pyrrolidin-1-yl)ethyl]pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B11265276
M. Wt: 351.4 g/mol
InChI Key: GGTKOKFYYHCJFU-UHFFFAOYSA-N
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Description

2-(4-ETHYLPHENYL)-5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE is a complex organic compound with a unique structure that combines elements of pyrazole, triazine, and pyrrolidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ETHYLPHENYL)-5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the triazine moiety. The final step involves the attachment of the pyrrolidine group through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-ETHYLPHENYL)-5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-ETHYLPHENYL)-5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-ETHYLPHENYL)-5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-ETHYLPHENYL)-2-OXOETHYL 2-(4-HEPTYLPHENYL)-4-QUINOLINECARBOXYLATE
  • 2-(4-ETHYLPHENYL)-2-OXOETHYL 6-METHYL-2-PHENYL-4-QUINOLINECARBOXYLATE
  • 4-BENZYL-1-(2-OXO-2-PHENYL-ETHYL)-PYRIDINIUM, BROMIDE

Uniqueness

Compared to similar compounds, 2-(4-ETHYLPHENYL)-5-[2-OXO-2-(PYRROLIDIN-1-YL)ETHYL]-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-4-ONE stands out due to its unique combination of pyrazole, triazine, and pyrrolidine moieties

Properties

Molecular Formula

C19H21N5O2

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-ethylphenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C19H21N5O2/c1-2-14-5-7-15(8-6-14)16-11-17-19(26)23(20-13-24(17)21-16)12-18(25)22-9-3-4-10-22/h5-8,11,13H,2-4,9-10,12H2,1H3

InChI Key

GGTKOKFYYHCJFU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)N4CCCC4

Origin of Product

United States

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